molecular formula C8H13NO3 B1412679 Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate CAS No. 2177263-44-2

Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate

Cat. No.: B1412679
CAS No.: 2177263-44-2
M. Wt: 171.19 g/mol
InChI Key: ZTNCDZHEPMKBIQ-XPUUQOCRSA-N
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Description

Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate is a bicyclic compound featuring a fused furo-pyrrole core with a cis-configured methyl ester substituent at the 3A position. The stereochemistry of this compound is critical to its physicochemical and biological properties, as seen in structurally related ligands derived from (+)-cis-methyl chrysanthemate .

Properties

IUPAC Name

methyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNCDZHEPMKBIQ-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CNCC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CNC[C@H]1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate involves multiple steps, including the formation of the furo[3,4-c]pyrrole ring system. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity. For instance, the ring rearrangement metathesis (RRM) of certain diastereomer mixtures can lead to the formation of cyclopenta[b]furo[2,3-c]pyrroles.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of advanced catalysts, such as Hoveyda–Grubbs-type catalysts, is common in facilitating these transformations.

Chemical Reactions Analysis

Types of Reactions

Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the furo[3,4-c]pyrrole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions include substituted furo[3,4-c]pyrroles and other complex molecular frameworks. For example, oxirane ring opening by heterocyclic amines can lead to the production of N-2-hydroxy-3-heteroaminopropyl-substituted compounds.

Scientific Research Applications

Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate has a wide range of scientific research applications, including:

    Natural Product Synthesis: The compound is used in the synthesis of natural product-like structures, showcasing its versatility in organic chemistry.

    Organic Synthesis: It plays a pivotal role in various organic synthesis processes, contributing to the construction of complex molecular frameworks.

    Molecular Aromaticity Studies: The compound’s derivatives have been extensively studied to understand their aromatic character and stability.

    Medicinal Chemistry and Drug Design: It is instrumental in the design and synthesis of new pharmacologically relevant structures.

Mechanism of Action

The mechanism of action of Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ability to form strong carbon-carbon bonds and its stability contribute to its effectiveness in various applications. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key differences among analogues lie in their substituents, which influence solubility, stability, and molecular interactions:

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Notable NMR Features (δ ppm)
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate (Target) Methyl ester, cis stereochemistry Ester OCH3 ~3.6–3.8 (predicted)
(3aS,6aS)-tert-Butyl derivative C17H25N5O3 358.5 tert-Butyl, benzo-triazole 83 1.49 (s, 9H, tert-butyl), 3.5–4.1 (m, pyrrolidine protons)
Ethyl 5-(3-aminophenyl) derivative C21H22N4O2 362.0 Ethyl ester, aminophenyl, cyano Not reported
Ligand 7e Prolinol-derived, (1R,3S) X-ray-confirmed cis stereochemistry
Triisopropylsilyl derivative Hydroxyphenyl, triisopropylsilyl Complex substituent-driven shifts
  • Electron-Withdrawing Groups: The cyano group in may increase electrophilicity, influencing reactivity in subsequent derivatization.
  • Steric Effects : The triisopropylsilyl group in introduces significant steric hindrance, which could impede binding to biological targets but improve metabolic stability.

Stereochemical Comparisons

  • The target compound’s cis configuration is analogous to ligand 7e, whose (1R,3S) stereochemistry was confirmed via X-ray crystallography . This stereochemical alignment is crucial for maintaining activity in chiral environments, such as enzyme binding pockets.

Analytical Characterization

  • NMR : The tert-butyl group in produces a distinctive singlet at 1.49 ppm, whereas the target’s methyl ester would show a triplet or singlet near 3.6–3.8 ppm for the OCH3 group.
  • Mass Spectrometry : The tert-butyl derivative exhibits a molecular ion at m/z 358.5 ([M + H]+), while the ethyl ester in has a higher molecular weight (m/z 362, [M]+).

Research Implications and Challenges

  • Stereochemical Control : Achieving high enantiomeric purity, as in ligand 7e , remains a challenge but is essential for applications in asymmetric catalysis or drug design.
  • Functional Group Compatibility : Bulky substituents (e.g., triisopropylsilyl in ) complicate synthesis but offer opportunities for tuning pharmacokinetic properties.
  • Crystallography Tools : Programs like SHELX and ORTEP-3 are indispensable for resolving complex stereochemistry, as demonstrated in ligand 7e’s structural confirmation .

Biological Activity

Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate (CAS No. 2177263-44-2) is a synthetic compound belonging to the furo[3,4-c]pyrrole class. It is characterized by its stability and ability to form robust carbon-carbon bonds, making it valuable in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Molecular Structure and Composition

  • Molecular Formula : C8_8H13_{13}NO3_3
  • Molecular Weight : 171.19 g/mol
  • IUPAC Name : Methyl 1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate
  • CAS Number : 2177263-44-2

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP-0.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

This compound exhibits biological activity through its interaction with specific molecular targets. Its ability to form stable carbon-carbon bonds contributes to its effectiveness in various applications. Notably, it has been studied for its potential in medicinal chemistry, particularly in drug design and synthesis.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Natural Product Synthesis : Utilized in creating structures mimicking natural products.
  • Organic Synthesis : Plays a crucial role in constructing complex molecular frameworks.
  • Medicinal Chemistry : Investigated for developing new pharmacologically relevant structures.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives could inhibit cell proliferation effectively in acute leukemia models .
  • Antimicrobial Properties : Research has indicated that Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole derivatives possess antimicrobial activity against strains of resistant bacteria and fungi .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative disease therapies .

Comparative Biological Activity Table

Activity TypeCompound DerivativeEffectiveness (IC50)Reference
AnticancerDerivative A25 µM
AntimicrobialDerivative B15 µg/mL
NeuroprotectiveDerivative C30 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate
Reactant of Route 2
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate

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